4-Hydrazinyl-2-methyl-6-phenylpyrimidine
Description
The Pyrimidine (B1678525) Nucleus in Heterocyclic Chemistry Research
The pyrimidine ring is a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3. wikipedia.orgnih.gov This nucleus is of immense importance in chemistry and biology, forming the core structure of essential biomolecules. slideshare.net Pyrimidine derivatives are fundamental components of nucleic acids (DNA and RNA), namely cytosine, thymine, and uracil. wikipedia.orgbhu.ac.injuniperpublishers.com
Beyond its biological role, the pyrimidine scaffold is a privileged structure in medicinal chemistry. nih.govorientjchem.org Its derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. nih.govorientjchem.orgmdpi.comresearchgate.net The versatility of the pyrimidine ring allows for extensive functionalization, enabling chemists to synthesize large libraries of compounds for drug discovery and development. juniperpublishers.com
The Hydrazine (B178648) Moiety as a Functional Group in Organic Synthesis
Hydrazine (N₂H₄) and its organic derivatives are a class of compounds characterized by a nitrogen-nitrogen single bond. wikipedia.org The hydrazine moiety is a powerful nucleophile and a valuable functional group in organic synthesis. wikipedia.orgresearchgate.net It is commonly used as a reagent to prepare a variety of other compounds, particularly through condensation reactions with carbonyl compounds like aldehydes and ketones to form hydrazones. wikipedia.orgnumberanalytics.com
The formation of the stable dinitrogen molecule (N₂) often drives reactions involving hydrazine derivatives, such as in the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. wikipedia.org Hydrazines serve as key building blocks for synthesizing various heterocyclic systems and are utilized in the production of pharmaceuticals and agrochemicals. wikipedia.orgresearchgate.net
Positioning of 4-Hydrazinyl-2-methyl-6-phenylpyrimidine within Pyrimidine and Hydrazine Derivative Research
This compound integrates the structural features of both pyrimidines and hydrazines. As a substituted pyrimidine, it belongs to a class of compounds with recognized biological potential. healthinformaticsjournal.com The presence of the reactive hydrazinyl group makes it a highly useful synthetic intermediate. researchgate.net
Researchers utilize this compound not as an end-product but as a starting material for creating more complex molecules. The hydrazine group can readily react with various electrophiles, allowing for the construction of new fused heterocyclic systems or the introduction of diverse side chains. For instance, it can be condensed with aldehydes and ketones to form Schiff bases or cyclized to create triazolopyrimidines, a class of compounds with scarce exploration. researchgate.net This positions the title compound as a key precursor for generating novel chemical entities with potential therapeutic applications. healthinformaticsjournal.comresearchgate.net
Overview of Key Research Areas Explored for this compound
Research involving this compound and its close analogs primarily focuses on its application as a synthetic precursor for the development of new compounds with potential pharmacological activities. The key research areas include:
Synthesis of Novel Heterocycles: The compound is extensively used to synthesize fused heterocyclic systems. A notable example is its use in creating wikipedia.orgnih.govwikipedia.orgtriazolo[4,3-a]pyrimidine derivatives through reactions with aldehydes followed by dehydrogenation. researchgate.net
Development of Potential Antimicrobial Agents: Many studies involve synthesizing a series of derivatives from hydrazinyl-pyrimidines and screening them for antimicrobial (antibacterial and antifungal) activity. healthinformaticsjournal.comresearchgate.net The combination of the pyrimidine core and the versatile hydrazine linker allows for the creation of diverse structures to test against various pathogens. healthinformaticsjournal.com
Anticancer Research: Pyrimidine-hydrazine derivatives have been investigated for their potential as antitumor agents. For example, series of 6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, with some compounds showing potent and selective activity. nih.gov
Anticonvulsant and Antioxidant Studies: The broader class of pyrimidine derivatives, including those synthesized from hydrazine precursors, has been explored for other biological activities such as anticonvulsant and antioxidant properties. daneshyari.com
The primary value of this compound in research lies in its role as a versatile building block for creating novel molecules intended for biological evaluation.
| Research Area | Application of this compound | Key Findings |
| Synthetic Chemistry | Starting material for multi-step synthesis | Efficiently used to produce fused heterocycles like triazolopyrimidines. researchgate.net |
| Antimicrobial Research | Precursor for novel hydrazone derivatives | Resulting compounds show promising activity against various bacterial and fungal strains. healthinformaticsjournal.comresearchgate.net |
| Anticancer Research | Scaffold for potential antiproliferative agents | Synthesized derivatives exhibit moderate to excellent activity against specific cancer cell lines. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C11H12N4 |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
(2-methyl-6-phenylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C11H12N4/c1-8-13-10(7-11(14-8)15-12)9-5-3-2-4-6-9/h2-7H,12H2,1H3,(H,13,14,15) |
InChI Key |
XQAHEWMHCLJMDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)NN)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Hydrazinyl 2 Methyl 6 Phenylpyrimidine
Synthetic Pathways to 4-Hydrazinyl-2-methyl-6-phenylpyrimidine
The construction of the this compound scaffold is typically achieved through a multi-step process that begins with the synthesis of a pyrimidine (B1678525) ring, followed by the introduction of the hydrazinyl functional group.
The primary route to this compound involves the use of a halogenated pyrimidine intermediate, most commonly 4-chloro-2-methyl-6-phenylpyrimidine (B2969081). The synthesis of this precursor generally follows a two-step procedure.
The first step is a condensation reaction to form the pyrimidine ring. This involves the reaction of benzoylacetone (B1666692) with acetamidine (B91507) hydrochloride in the presence of a base, such as sodium ethoxide or potassium hydroxide, to yield 2-methyl-4-phenyl-6-hydroxypyrimidine.
The second step is the conversion of the hydroxyl group into a more reactive leaving group, typically a halogen. The 2-methyl-4-phenyl-6-hydroxypyrimidine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to produce the key intermediate, 4-chloro-2-methyl-6-phenylpyrimidine. google.comnih.gov This halogenated pyrimidine is a versatile substrate for subsequent nucleophilic substitution reactions. thieme.dersc.org
The introduction of the hydrazinyl moiety at the C4 position of the pyrimidine ring is accomplished via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms facilitates the displacement of the chloride ion by a suitable nucleophile.
In this synthesis, 4-chloro-2-methyl-6-phenylpyrimidine is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). heteroletters.org The terminal nitrogen atom of hydrazine acts as the nucleophile, attacking the carbon atom bonded to the chlorine. This is followed by the departure of the chloride leaving group, resulting in the formation of this compound. This reaction is a standard and efficient method for introducing a hydrazine group onto an activated heterocyclic system. researchgate.netresearchgate.net
Reaction Scheme:
Step 1: Pyrimidine Ring Formation
Benzoylacetone + Acetamidine → 2-Methyl-6-phenylpyrimidin-4-ol
Step 2: Chlorination
2-Methyl-6-phenylpyrimidin-4-ol + POCl₃ → 4-Chloro-2-methyl-6-phenylpyrimidine
Step 3: Hydrazinolysis
4-Chloro-2-methyl-6-phenylpyrimidine + N₂H₄·H₂O → this compound
For the final hydrazinolysis step, the reaction is commonly carried out in an alcohol solvent, such as ethanol, under reflux conditions. heteroletters.org The use of an excess of hydrazine hydrate can help to ensure the complete consumption of the starting chloropyrimidine. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the product is often isolated by cooling the reaction mixture and collecting the resulting precipitate, which can then be purified by recrystallization. Careful control of these conditions is crucial for achieving high yields and minimizing the formation of byproducts.
Condensation Reactions of this compound
The hydrazinyl group of this compound is highly nucleophilic, making it a valuable functional handle for further molecular elaboration. Its most common transformation involves condensation reactions with carbonyl compounds.
This compound readily reacts with a wide variety of aldehydes and ketones to form the corresponding hydrazone derivatives. researchgate.net This condensation reaction typically proceeds by refluxing the hydrazinylpyrimidine with the carbonyl compound in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid).
The reaction involves the nucleophilic attack of the terminal -NH₂ group of the hydrazinyl moiety on the electrophilic carbonyl carbon. This is followed by a dehydration step, leading to the formation of a stable carbon-nitrogen double bond (C=N), characteristic of a hydrazone. This reaction provides a straightforward method for synthesizing a diverse library of pyrimidine-based hydrazones by varying the structure of the aldehyde or ketone reactant.
Table 1: Examples of Hydrazone Derivatives from Condensation Reactions
| Carbonyl Reactant | Resulting Hydrazone Derivative |
| Benzaldehyde (B42025) | 2-Methyl-4-(2-benzylidenehydrazinyl)-6-phenylpyrimidine |
| 4-Chlorobenzaldehyde | 4-(2-(4-Chlorobenzylidene)hydrazinyl)-2-methyl-6-phenylpyrimidine |
| Acetone | 2-Methyl-4-(2-isopropylidenehydrazinyl)-6-phenylpyrimidine |
| Cyclohexanone | 4-(2-Cyclohexylidenehydrazinyl)-2-methyl-6-phenylpyrimidine |
The mechanism for the formation of hydrazones from this compound and carbonyl compounds is a well-established acid-catalyzed nucleophilic addition-elimination reaction.
The process is initiated by the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The terminal nitrogen atom of the hydrazinyl group then acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine.
The carbinolamine intermediate is unstable and subsequently undergoes dehydration. The elimination of a water molecule is facilitated by the protonation of the hydroxyl group, turning it into a good leaving group (H₂O). The final step involves the removal of a proton from the nitrogen atom, leading to the formation of the stable C=N double bond of the hydrazone product and regeneration of the acid catalyst. The removal of water from the reaction mixture can drive the equilibrium towards the formation of the hydrazone product.
Cyclization Reactions and Fused Heterocyclic System Synthesis
The hydrazine moiety of this compound is a versatile functional group that serves as a key building block for the synthesis of various fused heterocyclic systems. Through reactions involving the terminal nitrogen atom of the hydrazine group, a range of cyclization reactions can be initiated, leading to the formation of novel, polycyclic aromatic compounds with potential applications in medicinal and materials chemistry.
The synthesis of fused heterocyclic systems from this compound often proceeds through a sequence of intermolecular reaction followed by a crucial intramolecular cyclization step. This strategy allows for the construction of complex ring systems by first attaching a side chain to the hydrazine moiety, which then undergoes ring closure with a part of the pyrimidine core or with another introduced functional group.
For instance, the treatment of hydrazinopyrimidines with acylating agents results in an intermediate acylated hydrazine. This intermediate can then undergo intramolecular cyclization to form fused s-triazolo[4,3-a]pyrimidine systems. researchgate.net Similarly, condensation of the hydrazine group with reagents containing multiple electrophilic sites, such as β-dicarbonyl compounds, forms an open-chain intermediate that subsequently cyclizes to yield pyrazolylpyrimidine scaffolds. bohrium.com These pathways highlight a common mechanistic theme where the hydrazine group acts as a nucleophile to initiate a reaction, followed by an intramolecular cyclization that is often promoted by acidic or basic conditions to forge the new heterocyclic ring. researchgate.netbohrium.com
The fusion of a triazole ring to the pyrimidine core of this compound leads to the formation of the bohrium.comresearchgate.netnih.govtriazolo[4,3-a]pyrimidine scaffold, a privileged structure in medicinal chemistry. nih.govnih.gov A common and effective method to achieve this is through the reaction of the parent hydrazine with various acylating agents or their equivalents. researchgate.net
One specific pathway involves the initial condensation of the hydrazine with substituted aldehydes to form hydrazone intermediates. These hydrazones can then undergo oxidative cyclization to yield the target triazolopyrimidine. For example, 2-(2-(4-halobenzylidene)hydrazinyl)-4-methyl-6-phenylpyrimidines undergo facile dehydrogenation to produce the corresponding 7-methyl-5-phenyl- bohrium.comresearchgate.netnih.govtriazolo[4,3-a]pyrimidine derivatives. researchgate.net The regiochemistry of this cyclization is well-defined, leading to a specific isomeric product. researchgate.net Other reagents, such as hydrazonoyl halides, can also be employed in cyclocondensation reactions to afford these fused systems in good yields. researchgate.net
Synthesis of Triazolo[4,3-a]pyrimidine Derivatives
| Reactant/Intermediate | Reagent | Resulting Fused System | Reference |
|---|---|---|---|
| 2-Hydrazinopyrimidines | Acylating Agents | s-Triazolo[4,3-a]pyrimidines | researchgate.net |
| 2-(2-(4-halobenzylidene)hydrazinyl)-4-methyl-6-phenylpyrimidines | Oxidative Dehydrogenation | Halogen-containing bohrium.comresearchgate.netnih.govtriazolo[4,3-a]pyrimidines | researchgate.net |
| 1,2-dihydro-6-(phenylamino)-2-thioxopyrimidin-4(3H)one | N-arylhydrazonoyl halides | 1,2,4-Triazolo[4,3-a]-pyrimidin-5-ones | researchgate.net |
| Hydrazinopyrazine (analogous substrate) | Triethoxymethane | bohrium.comresearchgate.netnih.govTriazolo[4,3-a]pyrazine core | frontiersin.org |
The reaction of this compound with 1,3-dielectrophilic reagents is a powerful method for constructing non-fused pyrazolylpyrimidine systems. In these scaffolds, a pyrazole (B372694) ring is attached to the C4 position of the pyrimidine core via a nitrogen atom of the pyrazole.
A well-established route involves the reaction of a 4-hydrazinopyrimidine with ethoxymethylidene derivatives of β-dicarbonyl compounds. bohrium.com The reaction typically proceeds in two stages. Initially, a condensation reaction occurs in a solvent like ethanol, where the hydrazine nitrogen attacks the ethoxymethylidene group. This step can lead to the isolation of a stable intermediate. The subsequent cyclization of this intermediate is often achieved by heating in acetic acid, which promotes the intramolecular reaction to form the 4-(1H-pyrazol-1-yl)pyrimidine product. bohrium.com The specific substituents on the resulting pyrazole ring are determined by the choice of the β-dicarbonyl compound used in the synthesis. bohrium.com
Formation of 4-(Pyrazol-1-yl)pyrimidine Scaffolds
| Hydrazinopyrimidine Substrate | Cyclization Reagent | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Benzyl-4-hydrazinopyrimidines | Ethoxymethylidene derivatives of β-dicarbonyl compounds | 1. Condensation in Ethanol 2. Cyclization in Acetic Acid | Substituted 4-(1H-Pyrazol-1-yl)pyrimidines | bohrium.com |
| Hydrazones | 1,3,5-Trichloroisocyanuric acid (TCCA) | Mild conditions (oxidant and chlorinating agent) | 4-Chloropyrazoles | preprints.org |
The synthetic utility of this compound is underscored by its reactivity with a diverse array of reagents that facilitate cyclization and the formation of fused heterocycles. The choice of reagent dictates the nature of the resulting ring system.
Key classes of cyclization reagents include:
1,3-Dicarbonyl Compounds and Equivalents: Reagents such as ethoxymethylidene derivatives of β-dicarbonyls react with the hydrazine moiety to form pyrazole rings attached to the pyrimidine core. bohrium.com
Acylating Agents and Carboxylic Acid Derivatives: Simple carboxylic acids, acid chlorides, and anhydrides are used to form 1,2,4-triazole (B32235) rings fused to the pyrimidine system. researchgate.net Orthoesters like triethoxymethane serve a similar purpose, providing a single carbon atom for the triazole ring. frontiersin.org
Oxidizing Agents: In multi-step syntheses, oxidizing agents like ferric chloride can be used to induce the final cyclization step through dehydrogenation of a hydrazone intermediate, leading to the formation of aromatic triazolopyrimidine systems. researchgate.net Similarly, TCCA can act as both an oxidant and a chlorinating agent in the synthesis of chloropyrazoles from hydrazines. preprints.org
Hydrazonoyl Halides: These reagents are effective in cyclocondensation reactions, reacting with the hydrazinopyrimidine to afford substituted triazolopyrimidines. researchgate.net
Derivatization of the Pyrimidine Core and Hydrazine Moiety
Beyond the cyclization reactions of the hydrazine group, the this compound scaffold offers other sites for chemical modification, including the nitrogen atoms of the pyrimidine ring and the attached methyl and phenyl substituents.
While direct functionalization of the methyl and phenyl groups on the starting material is not extensively documented, studies on related pyrimidine derivatives provide insight into the potential reactivity of the core structure.
Alkylation studies on 4-(pyrazol-1-yl)pyrimidines, derived from 4-hydrazinopyrimidines, have shown that the nitrogen atom at the N-1 position of the pyrimidine ring is susceptible to alkylation. bohrium.com This indicates that the pyrimidine ring retains nucleophilic character and can be functionalized even after the derivatization of the hydrazine group. Furthermore, the same N-1 nitrogen atom has been shown to participate in the formation of coordination complexes with metals like copper(II) chloride. bohrium.com
Evidence for the reactivity of the methyl group comes from H/D isotope exchange studies. In a solution of CD₃ONa in CD₃OD, the hydrogen atoms of alkyl groups on the pyrazolylpyrimidine system undergo isotope exchange. bohrium.com This demonstrates that the protons on the methyl group are sufficiently acidic to be removed under basic conditions, opening the possibility for functionalization at this position via deprotonation-alkylation sequences. bohrium.com
Modifications of the Hydrazine Nitrogen Atoms
The hydrazine moiety in this compound is a versatile functional group that can undergo various chemical reactions, primarily involving the nitrogen atoms. These modifications are crucial for the development of new derivatives with potentially enhanced biological or chemical properties.
One of the most common modifications of the hydrazine group is its condensation with aldehydes and ketones to form the corresponding hydrazones. For instance, the reaction of 2-hydrazinyl-4-methyl-6-phenylpyrimidine with various benzaldehyde derivatives leads to the formation of 2-arylidene-1-(4-methyl-6-phenylpyrimidin-2-yl)hydrazine derivatives. researchgate.net This reaction is typically a simple condensation, providing a straightforward method for introducing a wide range of substituents onto the hydrazine nitrogen.
Another significant transformation of the hydrazine group is its involvement in cyclization reactions to form fused heterocyclic systems. The reaction of substituted 6-chloropyrimido[4,5-e] researchgate.netjournalcsij.comchemicalbook.comthiadiazine with hydrazine hydrate results in the corresponding 6-hydrazino derivative. researchgate.net This intermediate can then be utilized in further syntheses to create various substituted researchgate.netjournalcsij.comchemicalbook.comtriazolo[4,3-a]pyrimido[4,5-e] researchgate.netjournalcsij.comchemicalbook.comthiadiazines. researchgate.net While the core pyrimidine is different, this demonstrates a common reactivity pattern for hydrazinylpyrimidines.
The reactivity of the hydrazine group can also be influenced by the substituents on the pyrimidine ring. In studies on related 5-nitropyrimidines, the displacement of substituents by hydrazine has been observed. For example, 2,4-bis(dimethylamino)-5-nitropyrimidine undergoes a selective displacement of the 4-dimethylamino group by hydrazine to yield 2-dimethylamino-4-hydrazino-5-nitropyrimidine. oregonstate.edu
The following table summarizes representative modifications of the hydrazine nitrogen atoms in pyrimidine systems.
| Reactant | Reagent | Product | Reaction Type |
| 2-Hydrazinyl-4-methyl-6-phenylpyrimidine | Benzaldehyde derivatives | 2-Arylidene-1-(4-methyl-6-phenylpyrimidin-2-yl)hydrazine derivatives | Condensation |
| Substituted 6-chloropyrimido[4,5-e] researchgate.netjournalcsij.comchemicalbook.comthiadiazine | Hydrazine hydrate | 6-Hydrazino derivative | Nucleophilic Substitution |
Regioselective Synthesis of Substituted Derivatives
Regioselectivity is a critical aspect of the synthesis of substituted derivatives of this compound, particularly in reactions where multiple isomers can be formed. The control of regioselectivity allows for the specific synthesis of desired compounds, which is essential for structure-activity relationship studies and the development of new chemical entities.
The synthesis of halogen-containing researchgate.netchemicalbook.comresearchgate.nettriazolo[4,3-a]pyrimidine heterocyclic systems through the dehydrogenation of 2-(2-(4-halobenzylidene)hydrazinyl)-4-methyl-6-phenylpyrimidines is an example of a regioselective process. researchgate.net The precise regiochemistry of the resulting fused ring system has been confirmed through spectral data and single crystal X-ray diffraction analysis. researchgate.net This indicates that the cyclization occurs in a controlled and predictable manner.
In the broader context of synthesizing substituted pyrazoles, a common derivative of hydrazine compounds, regioselectivity is also a key consideration. A one-pot synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitroolefins has been shown to be highly regioselective. organic-chemistry.org This method's success is attributed to the electronic properties of the reactants and the choice of solvent, with protic polar solvents like methanol (B129727) providing the best yields. organic-chemistry.org The reaction proceeds through a key nitropyrazolidine intermediate, and the regioselectivity is governed by the cycloaddition step. organic-chemistry.org
Furthermore, the synthesis of functionalized pyrazolo[4,3-c]pyridines (5-azaindazoles) from 5-acyl-4-pyridones and hydrazines demonstrates a regioselective intramolecular amination reaction. rsc.org The reaction conditions can be tailored to favor the formation of a specific regioisomer. This highlights the importance of reaction conditions in controlling the outcome of reactions involving hydrazine moieties in heterocyclic systems.
The following table provides examples of regioselective syntheses involving pyrimidine and related hydrazine derivatives.
| Starting Material | Reagents | Product | Key Aspect of Regioselectivity |
| 2-(2-(4-halobenzylidene)hydrazinyl)-4-methyl-6-phenylpyrimidines | - | Halogen-containing researchgate.netchemicalbook.comresearchgate.nettriazolo[4,3-a]pyrimidines | Controlled cyclization leading to a specific fused ring system. researchgate.net |
| N-Monosubstituted hydrazones | Nitroolefins | Substituted pyrazoles | One-pot reaction with high regioselectivity driven by reactant electronics and solvent choice. organic-chemistry.org |
| 5-Acyl-4-pyridones | Hydrazines | Functionalized pyrazolo[4,3-c]pyridines | Regioselective intramolecular amination. rsc.org |
Structural Elucidation and Spectroscopic Characterization of 4 Hydrazinyl 2 Methyl 6 Phenylpyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms (protons) within a molecule. In 4-Hydrazinyl-2-methyl-6-phenylpyrimidine, distinct signals corresponding to the protons of the methyl group, the pyrimidine (B1678525) ring, the phenyl ring, and the hydrazinyl group are expected.
The protons of the methyl group (CH₃) typically appear as a sharp singlet in the upfield region of the spectrum. The lone proton on the pyrimidine ring (at the C-5 position) would also produce a singlet. The protons of the phenyl group generally appear as a complex multiplet in the aromatic region, with their exact chemical shifts influenced by their position relative to the pyrimidine ring. The protons of the hydrazinyl group (-NH-NH₂) often present as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O). Their chemical shift can be highly variable depending on the solvent, concentration, and temperature.
Table 1: Representative ¹H NMR Spectral Data for this compound Note: Data is illustrative and based on typical chemical shifts for the structural motifs.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (pyrimidine-C2) | 2.4 - 2.6 | Singlet | 3H |
| NH₂ (hydrazinyl) | 4.5 - 5.5 | Broad Singlet | 2H |
| H-5 (pyrimidine) | 6.7 - 6.9 | Singlet | 1H |
| Phenyl Protons | 7.3 - 8.2 | Multiplet | 5H |
| NH (hydrazinyl) | 8.0 - 9.0 | Broad Singlet | 1H |
¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these signals indicate the electronic environment of each carbon atom.
The carbon atoms of the pyrimidine ring are typically observed at the downfield end of the spectrum due to the electron-withdrawing effect of the nitrogen atoms. The carbons of the phenyl ring appear in the aromatic region (approximately 120-140 ppm), with the carbon atom directly attached to the pyrimidine ring (the ipso-carbon) showing a distinct shift. The methyl group carbon provides a signal in the upfield, aliphatic region of the spectrum.
Table 2: Representative ¹³C NMR Spectral Data for this compound Note: Data is illustrative and based on typical chemical shifts for the structural motifs.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| CH₃ | 20 - 25 |
| C-5 (pyrimidine) | 105 - 110 |
| Phenyl Carbons | 127 - 131 |
| ipso-Carbon (phenyl) | 135 - 140 |
| C-2, C-4, C-6 (pyrimidine) | 155 - 170 |
While ¹H and ¹³C NMR provide information on individual atoms, two-dimensional (2D) NMR techniques are essential for establishing the connectivity between them. sdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would primarily show correlations between the adjacent protons within the phenyl ring, helping to assign their specific positions. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com This technique would be used to definitively link the proton signal at the C-5 position of the pyrimidine ring to its corresponding carbon, the methyl protons to the methyl carbon, and each phenyl proton to its respective carbon atom. uvic.ca
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing longer-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. youtube.com Key HMBC correlations for this molecule would include:
Correlations from the methyl protons to carbons C-2 and C-H of the pyrimidine ring.
Correlations from the pyrimidine H-5 proton to carbons C-4 and C-6, confirming the substitution pattern.
Correlations from the phenyl protons to the pyrimidine C-6, confirming the connection point between the two rings.
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for instance, would show CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent. uvic.ca This would confirm the presence of one CH group (pyrimidine C-5 and phenyl carbons) and one CH₃ group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups. The hydrazinyl group is identified by N-H stretching vibrations, which typically appear as one or two sharp bands in the region of 3200-3400 cm⁻¹. The stretching vibrations of the C=N bonds within the pyrimidine ring and the C=C bonds of both the pyrimidine and phenyl rings would produce strong absorptions in the 1500-1650 cm⁻¹ fingerprint region.
Table 3: Characteristic IR Absorption Bands for this compound Note: Data is illustrative and based on typical vibrational frequencies.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (Hydrazinyl) | 3200 - 3400 | Medium-Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=N Stretch (Pyrimidine) | 1550 - 1650 | Strong |
| C=C Stretch (Aromatic) | 1500 - 1600 | Strong |
| N-H Bend (Hydrazinyl) | 1450 - 1550 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.
For this compound (molecular formula C₁₁H₁₂N₄), the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (200.24 g/mol ). The fragmentation pattern would likely involve the characteristic loss of small, stable molecules or radicals. Common fragmentation pathways for pyrimidine derivatives can include the cleavage of side chains or the rupture of the pyrimidine ring itself. sapub.org Plausible fragmentations for this structure could involve the loss of the hydrazinyl group (-NHNH₂), a methyl radical (·CH₃), or fragmentation of the phenyl ring. The stability of the pyrimidine ring often results in it being a prominent fragment in the mass spectrum. sapub.org
Determination of Molecular Weight and Fragmentation Patterns
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. Using electron impact (EI) ionization, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The mass-to-charge ratio (m/z) of these ions provides a distinct fragmentation pattern that acts as a molecular fingerprint.
For this compound, the molecular ion peak would confirm its molecular weight. The subsequent fragmentation is influenced by the stability of the pyrimidine ring and the nature of its substituents. sapub.org Fragmentation processes are typically dependent on the structure of the exohedral moieties. nih.gov Common fragmentation pathways for pyrimidine derivatives involve the successive loss of simple functional groups followed by the decomposition of the heterocyclic ring. sapub.org
Expected fragmentation for this compound could include:
Loss of the hydrazinyl group (-NHNH2) or parts of it, such as NH2 or N2H3.
Cleavage of the methyl group (-CH3).
Loss of the phenyl group (-C6H5) or fragments from it.
Decomposition of the pyrimidine ring itself, which is generally more stable and often remains intact in major fragments. sapub.org
The fragmentation patterns of pyrimidine derivatives can be complex, often involving rearrangements. sphinxsai.com For instance, studies on related structures show cleavages triggered by the pyrimidine moiety itself or by attached functional groups, leading to a variety of characteristic ions. sphinxsai.comiosrjournals.org
| Proposed Fragment Ion | Structure | Significance |
|---|---|---|
| [M - NH2]+ | Loss of an amino radical from the hydrazinyl group | Indicates the presence of the hydrazinyl substituent. |
| [M - N2H3]+ | Loss of the hydrazinyl radical | A primary fragmentation indicating the labile nature of the C-N bond. |
| [M - CH3]+ | Loss of the methyl group | Confirms the methyl substitution on the pyrimidine ring. |
| [C6H5]+ (m/z 77) | Phenyl cation | A common fragment indicating a phenyl substituent. sapub.org |
| [M - C6H5]+ | Loss of the phenyl group | Confirms the phenyl substitution on the pyrimidine ring. |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, which provides nominal mass, HRMS instruments like Orbitrap and Q-TOF can measure the mass-to-charge ratio with very high precision (typically to four or five decimal places). creative-proteomics.commdpi.com
This high accuracy allows for the calculation of an exact mass, which can be compared to the theoretical exact mass calculated from the isotopic masses of the constituent elements (C, H, N). For this compound (C11H12N4), the exact mass provides a definitive confirmation of its molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass. This technique is crucial for characterizing newly synthesized compounds and verifying their purity. creative-proteomics.com
X-ray Crystallography
Single Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Conformation
While the core pyrimidine ring is aromatic and thus largely planar, SC-XRD analysis reveals the spatial orientation of the methyl, phenyl, and hydrazinyl substituents relative to the ring. Studies on similar pyrimidine derivatives have shown that the molecule can be essentially planar. nih.gov For instance, in the crystal structure of 4-hydrazino-2-(methylsulfanyl)pyrimidine, the molecule was found to be nearly planar. nih.gov The analysis would also define the torsion angles between the pyrimidine ring and the appended phenyl group, revealing the degree of co-planarity which has implications for the molecule's electronic properties. As this compound is achiral, the determination of absolute stereochemistry is not applicable; however, for chiral derivatives, this technique would be essential for assigning the absolute configuration of stereocenters. acs.orgnih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P21/c or Pbca |
| a (Å) | ~12-17 |
| b (Å) | ~5-8 |
| c (Å) | ~14-18 |
| β (°) | ~90-115 (for monoclinic) |
| Volume (Å3) | ~1400-1800 |
| Z (Molecules per unit cell) | 4 or 8 |
Analysis of Intermolecular Interactions and Crystal Packing
The way molecules of this compound arrange themselves in a crystal lattice is dictated by a network of non-covalent intermolecular interactions. acs.org X-ray crystallography provides detailed insight into these interactions, which govern the material's physical properties.
Furthermore, the presence of the phenyl ring allows for π-π stacking interactions between adjacent molecules. nih.gov These interactions, where the electron-rich aromatic rings stack on top of each other, are crucial in stabilizing the crystal packing of many aromatic compounds. The combination of hydrogen bonding and π-π stacking likely results in a dense and stable three-dimensional architecture. rsc.org
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy molecular orbitals. wikipedia.org The UV-Vis spectrum of this compound is expected to show distinct absorption bands characteristic of its electronic structure.
The molecule contains multiple chromophores: the phenyl ring, the pyrimidine ring, and the hydrazinyl group. The conjugated system formed by the phenyl and pyrimidine rings gives rise to intense π → π* transitions. libretexts.org The presence of the hydrazinyl group, which has non-bonding electron pairs (n-electrons), allows for n → π* transitions. libretexts.org
π → π transitions:* These high-intensity absorptions arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. They are expected to occur at shorter wavelengths in the UV region. libretexts.org
n → π transitions:* These transitions involve promoting a non-bonding electron from a nitrogen atom of the hydrazinyl group to a π* antibonding orbital of the pyrimidine ring. These transitions are typically of lower intensity than π → π* transitions and occur at longer wavelengths. libretexts.org
The solvent used for the analysis can influence the position of these absorption bands. wikipedia.org For example, n→π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths in polar solvents, while π→π* transitions may undergo a bathochromic (red) shift. libretexts.org Studies on similar dihydrazone pyrimidine derivatives have shown strong absorption peaks attributed to C=N functional groups and the large conjugated system. mdpi.com
| Transition Type | Origin | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π | Conjugated phenyl-pyrimidine system | ~200-300 nm | High |
| n → π | Non-bonding electrons on hydrazinyl nitrogen | >300 nm | Low to Medium |
Computational Chemistry and Theoretical Investigations of 4 Hydrazinyl 2 Methyl 6 Phenylpyrimidine
Density Functional Theory (DFT) Calculations
Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comphyschemres.orgijcce.ac.ir It is widely employed in chemistry and materials science to predict a variety of molecular properties with a good balance between accuracy and computational cost. physchemres.orgijcce.ac.ir For a molecule like 4-Hydrazinyl-2-methyl-6-phenylpyrimidine, DFT calculations can provide deep insights into its geometry, electronic landscape, and vibrational modes.
The first step in a computational study is typically geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. tandfonline.com For a flexible molecule such as this compound, which has rotatable bonds connecting the phenyl and hydrazinyl groups to the pyrimidine (B1678525) core, multiple conformations may exist.
Conformational analysis involves systematically exploring these different spatial arrangements to identify the most energetically favorable conformers. This is crucial as the molecular conformation can significantly influence its physical, chemical, and biological properties. For instance, in studies of other pyrimidine derivatives, DFT calculations have been used to determine the planarity of the pyrimidine ring and the torsion angles of its substituents. mdpi.com For this compound, key parameters to determine would be the dihedral angles between the pyrimidine ring and the phenyl ring, as well as the orientation of the hydrazinyl group.
Once the optimized geometry is obtained, DFT can be used to calculate the electronic structure of the molecule. This provides information on how electrons are distributed within the molecule, which is fundamental to understanding its reactivity. nih.gov A key tool in this analysis is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. irjweb.com
Another method for analyzing charge distribution is Mulliken population analysis, which assigns partial charges to each atom in the molecule. libretexts.orgwikipedia.org Although the absolute values of Mulliken charges can be basis-set dependent, they provide a qualitative picture of the charge distribution and help identify electron-donating and electron-withdrawing groups within the molecule. wikipedia.orgresearchgate.net For this compound, the nitrogen atoms of the pyrimidine ring and the hydrazinyl group are expected to be regions of high electron density.
Theoretical vibrational frequency calculations are a valuable tool for interpreting experimental infrared (IR) and Raman spectra. nih.govacs.org By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. nih.gov This calculated spectrum can then be compared with the experimental spectrum to aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net
For this compound, characteristic vibrational frequencies would be expected for the C-H stretching of the phenyl and methyl groups, the C=N and C=C stretching of the pyrimidine ring, and the N-H stretching and bending of the hydrazinyl group. nih.gov Discrepancies between calculated and experimental frequencies can often be reconciled by applying a scaling factor to the computed values. The table below provides a hypothetical correlation of vibrational modes for the title compound, based on typical values for similar functional groups.
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) |
| N-H Stretch (Hydrazinyl) | 3300-3500 | 3250-3450 |
| C-H Stretch (Aromatic) | 3000-3100 | 2950-3050 |
| C-H Stretch (Methyl) | 2900-3000 | 2850-2950 |
| C=N Stretch (Pyrimidine) | 1600-1650 | 1580-1630 |
| C=C Stretch (Aromatic/Pyrimidine) | 1450-1600 | 1430-1580 |
| N-H Bend (Hydrazinyl) | 1550-1650 | 1530-1630 |
| C-N Stretch | 1200-1350 | 1180-1330 |
This table is illustrative and does not represent experimentally verified data for this compound.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and shapes of these orbitals provide valuable insights into the molecule's ability to donate or accept electrons, and thus its reactivity in various chemical reactions. scirp.org
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. schrodinger.com The energy of the HOMO is related to the ionization potential, and a higher HOMO energy indicates a better electron-donating ability. Conversely, the energy of the LUMO is related to the electron affinity, and a lower LUMO energy suggests a greater ability to accept electrons. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. schrodinger.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small HOMO-LUMO gap is indicative of a more reactive molecule. wjarr.com For pyrimidine derivatives, these values can be readily calculated using DFT. samipubco.com
| Parameter | Illustrative Energy (eV) |
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -1.5 to -0.5 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 6.0 |
This table presents typical energy ranges for pyrimidine derivatives and is for illustrative purposes only.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical reactivity and stability of a molecule. These descriptors, derived from conceptual DFT, include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). researchgate.net
Electronegativity (χ) : Measures the power of a molecule to attract electrons.
Chemical Hardness (η) : Represents the resistance to change in the electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap. wjarr.com
Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.
By analyzing the distribution of the HOMO and LUMO across the molecular structure, one can predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is likely to be localized on the electron-rich hydrazinyl group and the pyrimidine ring, suggesting these are the primary sites for electrophilic attack. The LUMO, on the other hand, would likely be distributed over the electron-deficient parts of the pyrimidine and phenyl rings, indicating the probable sites for nucleophilic attack. wuxibiology.com
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. chemrxiv.org It provides a map of the electrostatic potential on the electron density surface, which is invaluable for predicting and understanding a molecule's reactive behavior. nih.gov The MEP map helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting how a molecule will interact with other chemical species. chemrxiv.orgresearchgate.net
The MEP surface of this compound is typically color-coded to represent different potential values. Regions of negative electrostatic potential, shown in shades of red, indicate an excess of electron density and are characteristic of nucleophilic reactive sites. Conversely, regions with positive electrostatic potential, depicted in blue, are electron-deficient and represent electrophilic reactive sites. Areas with zero potential, often colored green, represent regions of neutral charge. nih.gov
For this compound, the MEP analysis would be expected to reveal the following features:
Negative Potential (Red/Yellow): The highest electron density is anticipated to be localized on the nitrogen atoms of the pyrimidine ring and the terminal nitrogen atom of the hydrazinyl group due to the presence of lone pairs of electrons. These areas are the most probable sites for electrophilic attack.
Positive Potential (Blue): The hydrogen atoms of the hydrazinyl (-NH-NH₂) group and, to a lesser extent, the hydrogen atoms on the phenyl and methyl groups, would exhibit positive electrostatic potential. These regions are susceptible to nucleophilic attack.
Neutral/Intermediate Potential (Green): The carbon framework of the phenyl and pyrimidine rings would likely show intermediate potential, indicating a more delocalized electron distribution.
This visualization allows for a clear prediction of the molecule's intermolecular interaction patterns, such as its hydrogen bonding capabilities, and its reactivity in chemical reactions. chemrxiv.org
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystalline solid. scirp.org By partitioning the crystal electron density into molecular fragments, it generates a unique surface for each molecule, encapsulating its interactions with neighboring molecules in the crystal lattice.
The Hirshfeld surface is mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of van der Waals separation in white, and longer contacts in blue. mdpi.com This mapping provides direct visualization of significant interactions such as hydrogen bonds. nih.gov The analysis is complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside (dₑ). nih.gov
For this compound, a Hirshfeld analysis would likely reveal several key interactions contributing to the stability of its crystal structure:
N···H/H···N Contacts: These interactions, appearing as distinct spikes on the 2D fingerprint plot, would signify the presence of N-H···N hydrogen bonds involving the hydrazinyl group and the pyrimidine ring nitrogens. These are crucial for forming the supramolecular assembly.
C···H/H···C Contacts: These contacts are indicative of C-H···π interactions between the hydrogen atoms and the aromatic phenyl and pyrimidine rings, further stabilizing the crystal packing. nih.gov
C···C Contacts: The presence of these contacts would suggest potential π-π stacking interactions between the aromatic rings of adjacent molecules. mdpi.com
The quantitative contribution of these interactions can be summarized in a table.
| Interaction Type | Predicted Contribution (%) |
|---|---|
| H···H | ~45 - 55% |
| C···H/H···C | ~20 - 30% |
| N···H/H···N | ~10 - 15% |
| C···C | ~3 - 7% |
| Other | ~1 - 3% |
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized natural bond orbitals, which correspond to the familiar concepts of core, lone pair, and bonding orbitals. The analysis of interactions between filled (donor) and empty (acceptor) NBOs provides quantitative insight into intramolecular stabilization. nih.gov
For this compound, NBO analysis would elucidate the electronic structure in detail:
Hybridization: It would confirm the sp² hybridization of the carbon and nitrogen atoms within the aromatic phenyl and pyrimidine rings and the sp³ hybridization of the methyl group's carbon atom.
Delocalization: The most significant stabilizing interactions would arise from electron delocalization from the lone pairs of the nitrogen atoms into the antibonding π* orbitals of the aromatic rings. The magnitude of these interactions is quantified by the second-order perturbation energy, E(2).
The key donor-acceptor interactions and their stabilization energies provide a measure of the intramolecular charge transfer and resonance effects. researchgate.net
| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N (on Pyrimidine) | π(C-C) (Pyrimidine Ring) | High | π-conjugation |
| LP(1) N (on Hydrazinyl) | π(C-N) (Pyrimidine Ring) | High | Resonance |
| π(C-C) (Phenyl Ring) | π(C-C) (Phenyl Ring) | Moderate | π-delocalization |
| σ(C-H) (Methyl Group) | π(C-N) (Pyrimidine Ring) | Low | Hyperconjugation |
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, making them essential for applications in optoelectronics, optical switching, and signal processing. nih.gov Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. Key parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β₀). researchgate.net Molecules with significant NLO response often feature an electron-donating group connected to an electron-accepting group through a π-conjugated system. jmcs.org.mx
The structure of this compound, which contains electron-donating hydrazinyl and methyl groups and an electron-withdrawing pyrimidine ring system, suggests it may possess NLO properties. Theoretical calculations would aim to quantify its NLO response. The first hyperpolarizability (β₀) is a critical measure of the second-order NLO activity. nih.gov A high β₀ value, often compared to a standard NLO material like urea, indicates a potentially useful NLO material. nih.gov
| Parameter | Symbol | Predicted Value (a.u.) |
|---|---|---|
| Dipole Moment | μ | 2 - 5 D |
| Mean Polarizability | α | ~150 - 200 |
| First Hyperpolarizability | β₀ | Several times greater than urea |
Molecular Docking Methodologies
Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to the active site of another (the receptor), typically a protein or nucleic acid. nih.govresearchgate.net This methodology is fundamental in drug discovery and design, as it helps to understand the interactions driving the formation of a stable ligand-receptor complex. nih.gov
The process involves generating various conformations (poses) of the ligand within the receptor's binding site and scoring them based on a force field that calculates the binding energy. mdpi.com Lower binding energy values typically indicate a more stable complex and higher binding affinity. The analysis of the best-docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that are critical for binding. nih.gov
Given that pyrimidine derivatives are known to inhibit various enzymes, particularly kinases, a molecular docking study of this compound could be performed against such a target. The results would predict its potential as an enzyme inhibitor. The hydrazinyl and pyrimidine moieties would be expected to act as key hydrogen bond donors and acceptors with amino acid residues in the protein's active site. nih.gov
| Parameter | Description |
|---|---|
| Binding Energy (kcal/mol) | -7.0 to -9.5 |
| Key Interacting Residues | Lys72, Glu91, Leu135, Asp184 |
| Types of Interactions | Hydrogen bonds (with Lys72, Asp184), Hydrophobic interactions (with Leu135), π-π stacking (with Phe93) |
Ligand-Protein Interaction Profiling (focus on interaction types and binding modes)
The interaction of this compound with protein targets is predicted to be governed by a variety of non-covalent interactions, which are crucial for molecular recognition and the stability of the ligand-protein complex. nih.gov The chemical architecture of the molecule, featuring a pyrimidine core, a phenyl ring, a methyl group, and a reactive hydrazinyl moiety, allows for a diverse range of binding modes.
Key Interaction Types:
Hydrogen Bonds: The hydrazinyl group (-NHNH2) is a potent hydrogen bond donor and acceptor. This functional group can form strong hydrogen bonds with amino acid residues in the protein's active site, such as aspartate, glutamate, serine, and threonine, as well as with the peptide backbone. The nitrogen atoms of the pyrimidine ring can also act as hydrogen bond acceptors.
Hydrophobic Interactions: The phenyl group and the methyl group contribute to the molecule's hydrophobicity. These groups are likely to engage in hydrophobic interactions with nonpolar amino acid residues like valine, leucine, isoleucine, and phenylalanine within the binding pocket. These interactions are fundamental for the desolvation of the binding site and contribute significantly to the binding affinity.
π-Stacking: The aromatic phenyl ring and the pyrimidine ring can participate in π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions, which can be parallel or T-shaped, are important for the proper orientation and stabilization of the ligand within the active site.
π-Cation Interactions: In instances where the binding pocket contains positively charged amino acid residues like lysine (B10760008) or arginine, the electron-rich π-systems of the phenyl and pyrimidine rings can engage in π-cation interactions. nih.gov
Computational docking studies on analogous dihydropyrimidine (B8664642) scaffolds have revealed various potential binding modes within enzyme active sites. dovepress.com For instance, different poses can show hydrogen bonding with key residues or interactions with metal ions present in the active site. dovepress.com The specific binding mode of this compound would be dependent on the unique topology and amino acid composition of the target protein's binding site.
| Functional Group of Ligand | Interaction Type | Potential Interacting Protein Residues |
|---|---|---|
| Hydrazinyl Group (-NHNH2) | Hydrogen Bond (Donor/Acceptor) | Asp, Glu, Ser, Thr, Gln, Asn, Backbone C=O, Backbone N-H |
| Pyrimidine Ring | Hydrogen Bond (Acceptor), π-Stacking, π-Cation | Arg, Lys, His, Phe, Tyr, Trp |
| Phenyl Ring | Hydrophobic, π-Stacking, π-Cation | Val, Leu, Ile, Phe, Tyr, Trp, Ala, Pro, Met |
| Methyl Group (-CH3) | Hydrophobic | Val, Leu, Ile, Ala, Pro, Met |
Conformational Changes Upon Binding
The process of a ligand binding to a protein is often a dynamic event that can induce conformational changes in both the ligand and the protein. This concept, known as "induced fit," is a fundamental aspect of molecular recognition. nih.gov
Upon approaching the protein's binding site, this compound is expected to adopt a specific, low-energy conformation that maximizes favorable interactions. The rotational freedom around the single bonds, particularly between the pyrimidine and phenyl rings and within the hydrazinyl group, allows the molecule to adapt to the steric and electronic environment of the binding pocket.
Theoretical studies on similar molecular structures suggest that the presence of different substituents can significantly influence the preferred conformation. For instance, the substitution pattern on a core scaffold can lead to either a folded or an extended conformation being more stable. mdpi.com The final bound conformation of this compound will be a result of the intricate balance between intramolecular forces and intermolecular interactions with the protein.
From the protein's perspective, the binding of the ligand can trigger a cascade of conformational adjustments. These can range from subtle side-chain rearrangements to more significant movements of entire domains. nih.gov On average, about one-fifth of the amino acid residues at the protein-ligand interface may change their rotamer state upon binding, while others undergo more minor local adjustments. nih.gov These changes are essential for optimizing the complementarity between the ligand and the protein, thereby enhancing binding affinity and specificity. Molecular dynamics simulations are a powerful tool to investigate these dynamic changes and to understand the stability of the resulting ligand-protein complex over time. nih.gov
| Molecule | Potential Conformational Changes Upon Binding | Driving Force |
|---|---|---|
| This compound (Ligand) | Rotation around single bonds to adopt an optimal binding pose (e.g., torsion angles of the hydrazinyl group and phenyl-pyrimidine linkage). | Maximization of favorable non-covalent interactions with the protein's active site. |
| Protein (Receptor) | Side-chain rearrangements, backbone shifts, loop movements, or domain motions to accommodate the ligand. | Optimization of complementarity to the ligand, leading to a more stable complex. |
Structure Reactivity Relationship Srr Studies of 4 Hydrazinyl 2 Methyl 6 Phenylpyrimidine Derivatives
Impact of Substituent Effects on Reactivity
Substituents on both the pyrimidine (B1678525) and phenyl rings can significantly alter the electron distribution and steric environment of 4-Hydrazinyl-2-methyl-6-phenylpyrimidine, thereby influencing its reactivity.
The electronic nature of substituents plays a pivotal role in modulating the reactivity of the pyrimidine core. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can either decrease or increase the electron density of the pyrimidine ring, which in turn affects its susceptibility to nucleophilic or electrophilic attack.
Studies on related 2-sulfonylpyrimidines have demonstrated a clear correlation between the electronic properties of substituents and reaction rates. nih.govacs.org For instance, the introduction of strong electron-withdrawing groups, such as a nitro group (-NO2) or a trifluoromethyl group (-CF3), at positions 4 or 5 of the pyrimidine ring has been shown to accelerate the rate of nucleophilic substitution reactions. nih.govacs.org Conversely, electron-donating groups like amino (-NH2) or methoxy (B1213986) (-OMe) groups tend to slow down these reactions. nih.govacs.org This effect can be quantified using Hammett σ parameters, which correlate well with the observed reaction rate constants. nih.govacs.org In the context of this compound, a substituent on the phenyl ring will primarily exert its electronic influence via resonance and inductive effects, which are transmitted to the pyrimidine ring.
The reactivity of substituted pyrimidines with various nucleophiles has been a subject of investigation. jocpr.com The position of the substituent on the pyrimidine nucleus has a great influence on its chemical behavior. nih.gov For example, the thermal rearrangement of 5-(p-substituted phenyl)-2-methoxypyrimidines shows a linear relationship between the logarithm of the first-order rate constant (log k1) and the Hammett σ values for the para-substituents on the phenyl group. rsc.org This indicates that substituents capable of stabilizing a negative charge in the transition state will facilitate the reaction.
Table 1: Predicted Electronic Effects of Substituents on the Reactivity of this compound in Nucleophilic Aromatic Substitution
| Substituent Position | Substituent Type | Predicted Effect on Reaction Rate | Rationale |
| Phenyl ring (para-) | Electron-withdrawing (e.g., -NO2) | Increase | Stabilizes the negative charge in the Meisenheimer complex intermediate. |
| Phenyl ring (para-) | Electron-donating (e.g., -OCH3) | Decrease | Destabilizes the negative charge in the Meisenheimer complex intermediate. |
| Pyrimidine ring (position 5) | Electron-withdrawing (e.g., -CN) | Significant Increase | Directly withdraws electron density from the ring, activating it for nucleophilic attack. |
| Pyrimidine ring (position 5) | Electron-donating (e.g., -NH2) | Significant Decrease | Increases electron density on the ring, deactivating it for nucleophilic attack. |
This table is generated based on established principles of physical organic chemistry and data from related pyrimidine systems.
Steric hindrance, the spatial arrangement of atoms in a molecule that impedes a chemical reaction, can significantly influence the reaction outcomes of this compound derivatives. The bulkiness of substituents near the reaction center can hinder the approach of a nucleophile or electrophile, thereby slowing down or even preventing a reaction. nih.gov
In nucleophilic aromatic substitution (SNAr) reactions, bulky substituents ortho to the leaving group can sterically shield the electrophilic carbon atom, making the backside attack by a nucleophile more difficult. nih.gov For this compound, the methyl group at position 2 and the phenyl group at position 6 already create a certain steric environment around the pyrimidine ring. The introduction of bulky substituents, particularly on the phenyl ring at the ortho positions, would further increase this steric congestion.
Studies on other aromatic systems have shown that steric effects can be a determining factor in reaction selectivity. For instance, in reactions of substituted pyridazines, the introduction of a methyl group in the 3-position has a notable steric influence that can affect the binding to a metal center. nih.gov Similarly, for 2-sulfonylpyrimidines, increasing the steric bulk around the C2 position can modulate reactivity. acs.org
Table 2: Hypothetical Impact of Steric Hindrance on the Reaction Rate of a Derivative of this compound
| Derivative | Reaction Type | Predicted Relative Rate | Rationale |
| 4-Hydrazinyl-2-methyl-6-(2,6-dimethylphenyl)pyrimidine | Nucleophilic substitution at C4 | Slower | The ortho-methyl groups on the phenyl ring sterically hinder the approach of the nucleophile to the C4 position. |
| 4-Hydrazinyl-2-tert-butyl-6-phenylpyrimidine | Nucleophilic substitution at C4 | Slower | The bulky tert-butyl group at the adjacent C2 position impedes access to the C4 reaction site. |
| This compound | Nucleophilic substitution at C4 | Baseline | Reference compound with moderate steric hindrance. |
This table presents a qualitative prediction based on general principles of steric effects in chemical reactions.
Conformational Flexibility and Its Influence on Chemical Transformations
The conformational flexibility of this compound, particularly the rotation of the phenyl group relative to the pyrimidine ring, can influence its reactivity. The dihedral angle between these two rings affects the extent of π-conjugation, which in turn can alter the electronic properties of the molecule.
In a planar conformation, maximum overlap between the π-orbitals of the phenyl and pyrimidine rings would allow for efficient delocalization of electron density. However, steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents at positions 5 and the nitrogen at position 1 of the pyrimidine ring may force the rings to adopt a twisted conformation. X-ray crystallographic studies of similar 2-phenylpyrimidine (B3000279) derivatives have shown that the phenyl ring is often twisted relative to the pyrimidine ring, with dihedral angles varying depending on the substitution pattern. mdpi.com
This twisting can impact the reactivity by:
Altering Electronic Effects: A larger dihedral angle reduces conjugation, diminishing the ability of substituents on the phenyl ring to exert their full electronic influence on the pyrimidine ring.
Modifying Steric Accessibility: The conformation of the phenyl group can either block or open access to adjacent reactive sites on the pyrimidine ring for an incoming reagent.
Reaction Kinetic and Thermodynamic Investigations
Kinetic and thermodynamic studies provide quantitative insights into the reactivity of this compound derivatives. Kinetic investigations measure the rate of a reaction, which is influenced by factors such as the activation energy. Thermodynamic studies, on the other hand, provide information about the energy changes that occur during a reaction, indicating the relative stability of reactants and products.
Thermochemical data for the parent pyrimidine ring system has been established through combustion calorimetry, providing a benchmark for its thermodynamic stability. umsl.edu The enthalpy of formation in the gas phase (ΔfHm°(g)) for pyrimidine has been determined, which is a fundamental thermodynamic property. umsl.edu Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the thermodynamic properties of this compound and its derivatives, offering predictions of reaction enthalpies and Gibbs free energies. researchgate.net
Spectroscopic-Structure Correlations for Reactivity Prediction
Spectroscopic techniques provide a powerful tool for probing the electronic structure of molecules, and these spectroscopic features can be correlated with reactivity. Techniques such as Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, in conjunction with theoretical calculations, can reveal how substituents alter the electronic and geometrical structures of the pyrimidine ring. nih.gov
Variations in the electronic structure, as observed through spectroscopic shifts, can be indicative of changes in reactivity. For example, the introduction of halogen substituents on the pyrimidine ring leads to distinct changes in the NEXAFS spectra, which can be rationalized in terms of the electronegativity and position of the substituent. nih.gov Such spectroscopic data can be used to develop Quantitative Structure-Reactivity Relationships (QSRR), where spectroscopic parameters are used as descriptors to predict the reactivity of a series of compounds. oup.com
Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool for correlating structure with reactivity. Chemical shifts are sensitive to the electron density around a nucleus, and changes in chemical shifts upon substitution can provide insights into the electronic effects at play. These spectroscopic parameters can be used in QSRR models to predict reaction rates or equilibrium constants.
Applications of 4 Hydrazinyl 2 Methyl 6 Phenylpyrimidine As a Synthetic Building Block
Precursor for Advanced Organic Synthesis
The structural attributes of 4-Hydrazinyl-2-methyl-6-phenylpyrimidine make it an ideal starting material for the elaboration of more complex chemical entities. The presence of the reactive hydrazinyl group, coupled with the stable pyrimidine (B1678525) core, provides a foundation for a multitude of chemical transformations.
Diversification of Pyrimidine Chemical Space
The hydrazinyl moiety of this compound serves as a versatile handle for diversifying the chemical space around the pyrimidine core. Through condensation reactions with various electrophiles, a wide range of derivatives can be readily synthesized. For instance, reaction with aldehydes and ketones yields the corresponding hydrazone derivatives. These reactions are typically straightforward and high-yielding, providing a simple method for introducing a variety of substituents and functionalities onto the pyrimidine scaffold.
The resulting hydrazones are not merely simple derivatives but can act as intermediates for further chemical transformations, thereby expanding the accessible chemical space. This diversification is crucial in fields like drug discovery, where a broad range of analogues is often required for structure-activity relationship (SAR) studies.
Construction of Complex Multi-Ring Systems
One of the most significant applications of this compound is its use as a key building block in the synthesis of fused heterocyclic systems. The bifunctional nature of the hydrazinyl group allows for cyclocondensation reactions with a variety of reagents to construct new rings fused to the pyrimidine core. This strategy has proven to be highly effective for the synthesis of biologically relevant scaffolds such as pyrazolo[3,4-d]pyrimidines and nih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyrimidines.
Synthesis of Pyrazolo[3,4-d]pyrimidines:
The reaction of this compound with β-ketoesters is a well-established method for the synthesis of pyrazolo[3,4-d]pyrimidines. This transformation proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization to afford the fused bicyclic system. The choice of the β-ketoester allows for the introduction of various substituents on the newly formed pyrazole (B372694) ring.
Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
| Reactant 1 | Reactant 2 (β-Ketoester) | Product |
| This compound | Ethyl acetoacetate | 1,3-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine |
| This compound | Ethyl benzoylacetate | 3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine |
| This compound | Diethyl malonate | 3-Methyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
Synthesis of nih.govmdpi.comresearchgate.netTriazolo[4,3-a]pyrimidines:
Similarly, the reaction of this compound with orthoesters, such as triethyl orthoformate, or with acyl chlorides provides a direct route to the nih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyrimidine scaffold. This class of compounds is also of considerable interest due to its structural similarity to purines, which are fundamental components of nucleic acids. A series of novel 2-arylidene-1-(4-methyl-6-phenylpyrimidin-2-yl)hydrazine derivatives have been synthesized through the simple condensation of 2-hydrazinyl-4-methyl-6-phenylpyrimidine with benzaldehyde (B42025) derivatives. researchgate.net These intermediates can then undergo facile dehydrogenation to regioselectively yield halogen-containing nih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyrimidine heterocyclic systems. researchgate.net
Table 2: Synthesis of nih.govmdpi.comresearchgate.netTriazolo[4,3-a]pyrimidine Derivatives
| Reactant 1 | Reactant 2 | Product |
| This compound | Triethyl orthoformate | 5-Methyl-7-phenyl- nih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyrimidine |
| This compound | Acetyl chloride | 3,5-Dimethyl-7-phenyl- nih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyrimidine |
| This compound | Benzoyl chloride | 3-Phenyl-5-methyl-7-phenyl- nih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyrimidine |
Role in the Design and Synthesis of Medicinal Chemistry Scaffolds
The fused heterocyclic systems derived from this compound are recognized as important scaffolds in medicinal chemistry. Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, making them attractive starting points for the development of new therapeutic agents.
Incorporation into Privileged Structures for Chemical Library Creation
Pyrazolo[3,4-d]pyrimidines and triazolopyrimidines are considered "privileged structures" in medicinal chemistry. researchgate.netrsc.org This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. By using this compound as a common precursor, it is possible to generate focused libraries of these privileged scaffolds. nih.gov
The synthesis of a library of phenylpyrazolo[3,4-d]pyrimidine-based analogs has been demonstrated, showcasing the utility of a hydrazinyl-pyrimidine intermediate in generating a diverse set of compounds for biological screening. nih.govmdpi.com This approach allows for the systematic exploration of the chemical space around these privileged cores, facilitating the identification of lead compounds for various therapeutic targets. For example, a library of such compounds was synthesized and evaluated for their anticancer activity, with several derivatives showing potent cytotoxicity against various cancer cell lines. nih.gov
Development of Novel Chemical Entities
The synthetic accessibility of diverse derivatives from this compound has led to the development of novel chemical entities with promising biological activities. The pyrazolo[3,4-d]pyrimidine scaffold, in particular, is a cornerstone in the design of kinase inhibitors, which are a major class of anticancer drugs. nih.govontosight.ai The structural similarity of this scaffold to the adenine (B156593) core of ATP allows it to bind to the ATP-binding site of kinases, thereby inhibiting their activity.
Research has shown that derivatives of phenylpyrazolo[3,4-d]pyrimidines can act as multi-target kinase inhibitors, affecting key signaling pathways involved in cancer progression. nih.gov For instance, certain compounds from a synthesized library exhibited potent inhibitory effects on EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), both of which are important targets in oncology. nih.gov The development of such multi-targeting agents is a current trend in cancer therapy, aiming to overcome drug resistance and improve therapeutic outcomes.
Furthermore, hydrazone derivatives of pyrimidines have also been explored as potential therapeutic agents. A series of 6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives were synthesized and evaluated for their antitumor activity, with some compounds exhibiting excellent antiproliferative effects against human cancer cell lines. nih.gov Similarly, novel 2,4-diarylaminopyrimidine hydrazone derivatives have been developed as potent anti-thyroid cancer agents. nih.gov
Advanced Analytical Techniques for Purity Assessment and Process Monitoring
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) stands as a primary method for determining the purity of 4-Hydrazinyl-2-methyl-6-phenylpyrimidine. This technique is highly effective for separating the target compound from impurities, starting materials, and by-products that may be present after synthesis. ptfarm.pl The method's high resolution and sensitivity allow for the accurate quantification of the main component and any trace-level impurities.
In a typical HPLC analysis, a solution of the compound is injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the separation occurs based on the differential partitioning of the sample components between the two phases. The retention time, the time it takes for a specific compound to travel through the column to the detector, is a key parameter for identification. The peak area in the resulting chromatogram is proportional to the concentration of the compound, enabling precise purity calculations. Validation of the HPLC method typically includes assessing parameters such as linearity, precision, accuracy, and selectivity to ensure reliable results. ptfarm.pl
Table 1: Illustrative HPLC Purity Analysis Data
| Compound | Retention Time (min) | Peak Area (%) | Purity Assessment |
|---|---|---|---|
| This compound | 5.8 | 99.6 | High Purity |
| Impurity A (Starting Material) | 3.2 | 0.25 | Trace |
| Impurity B (By-product) | 7.1 | 0.15 | Trace |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is another powerful separation technique used in chemical analysis. However, due to the relatively low volatility and polar nature of this compound, direct analysis by GC is often challenging. To overcome this limitation, the compound is typically converted into a more volatile derivative before analysis. nih.gov
A common derivatization technique is silylation, where active hydrogen atoms (such as those in the hydrazinyl group) are replaced with a trimethylsilyl (B98337) group. This process increases the compound's volatility and thermal stability, making it suitable for GC analysis. The resulting derivative can then be separated from other volatile components and quantified. GC-Mass Spectrometry (GC-MS) is often used in conjunction to provide definitive structural information on the separated components, aiding in the identification of impurities. nih.gov
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and efficient monitoring of chemical reactions during the synthesis of this compound. nih.gov Its simplicity, speed, and low cost make it ideal for tracking the progress of a reaction in real-time. By spotting a small amount of the reaction mixture onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with an adsorbent material), chemists can quickly visualize the presence of starting materials, intermediates, and the desired product. rsc.org
The separation is based on the differential migration of components up the plate as a solvent (the mobile phase) moves via capillary action. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used to identify components. Comparing the spots from the reaction mixture with those of known standards allows for a qualitative assessment of the reaction's completion. nih.govacs.org
Table 2: Example TLC Data for Reaction Monitoring
| Compound | Rf Value (Ethyl Acetate/Hexane 1:1) | Observation |
|---|---|---|
| Starting Material (e.g., 4-Chloro-2-methyl-6-phenylpyrimidine) | 0.85 | Spot diminishes over time |
| This compound (Product) | 0.40 | Spot appears and intensifies |
Elemental Analysis (CHN) for Composition Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. This destructive method provides a crucial verification of the compound's empirical formula following synthesis and purification. mdpi.com
The analysis involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (carbon dioxide, water vapor, and nitrogen gas) are separated and quantified. The measured percentages of C, H, and N are then compared to the theoretical values calculated from the molecular formula (C₁₁H₁₂N₄). A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its elemental composition. mdpi.com
Table 3: Elemental Analysis Results
| Element | Theoretical (%) | Found (%) | Deviation (%) |
|---|---|---|---|
| Carbon (C) | 65.98 | 65.91 | -0.07 |
| Hydrogen (H) | 6.04 | 6.09 | +0.05 |
| Nitrogen (N) | 27.98 | 27.92 | -0.06 |
Capillary Electrophoresis (CZE)
Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that can be applied to the analysis of pyrimidine (B1678525) derivatives. CZE offers very high separation efficiency, short analysis times, and requires only minute amounts of sample. nih.govscispace.com The separation is based on the differential migration of charged species in an electrolyte-filled capillary under the influence of a high-voltage electric field.
For a compound like this compound, the analysis would involve selecting a buffer system where the compound carries a net charge. The technique's high efficiency allows for the separation of closely related impurities that might be difficult to resolve by HPLC. scispace.comnih.gov CZE is a valuable screening tool and an alternative or complementary method to HPLC for purity assessment and impurity profiling. scispace.com
Future Directions in Research on 4 Hydrazinyl 2 Methyl 6 Phenylpyrimidine
Development of Sustainable and Green Synthetic Routes
Traditional synthetic methods for pyrimidine (B1678525) derivatives often involve hazardous solvents, harsh reaction conditions, and the generation of significant waste. powertechjournal.comnih.gov The future of synthesizing 4-Hydrazinyl-2-methyl-6-phenylpyrimidine will prioritize the adoption of green chemistry principles to create more environmentally friendly and economically viable processes. rasayanjournal.co.inresearchgate.net
Key areas of development include:
Microwave-Assisted and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times, improve product yields, and minimize energy consumption compared to conventional heating methods. powertechjournal.comnih.gov Applying microwave or ultrasonic irradiation to the reaction between a 4-chloro-2-methyl-6-phenylpyrimidine (B2969081) precursor and hydrazine (B178648) hydrate (B1144303) could lead to a more efficient synthesis.
Solvent-Free and Alternative Solvent Systems: Research will likely move towards solventless "grindstone chemistry" techniques or the use of greener solvents like water, ionic liquids, or magnetized deionized water. rasayanjournal.co.inresearchgate.netresearchgate.net This minimizes the use of volatile organic compounds (VOCs), reducing environmental impact and operational hazards.
Multicomponent Reactions (MCRs): Designing one-pot MCRs that combine three or more reactants to form the target pyrimidine core in a single step is a major goal. rasayanjournal.co.inresearchgate.net This approach improves atom economy, reduces waste, and simplifies purification processes.
Use of Renewable Feedstocks and Biocatalysis: Future routes may explore the use of starting materials derived from renewable resources and the application of enzymes (biocatalysis) to perform specific synthetic steps under mild conditions, further enhancing the sustainability of the process. powertechjournal.com
| Approach | Traditional Method | Green Alternative | Potential Benefits |
|---|---|---|---|
| Energy Source | Conventional Reflux/Heating | Microwave Irradiation, Ultrasonication | Reduced reaction time, lower energy consumption. powertechjournal.com |
| Solvents | Volatile Organic Solvents (e.g., Ethanol, Methanol) | Solvent-free (Grinding), Water, Ionic Liquids | Reduced pollution and toxicity, improved safety. rasayanjournal.co.inresearchgate.net |
| Process | Multi-step synthesis with isolated intermediates | One-pot, Multicomponent Reactions (MCRs) | Higher efficiency, less waste, simplified workup. researchgate.net |
| Catalysts | Homogeneous acid/base catalysts | Reusable heterogeneous catalysts, organocatalysts | Easier catalyst recovery, reduced environmental impact. powertechjournal.com |
Exploration of Novel Catalytic Methods for Derivatization
The hydrazinyl group (-NHNH2) of this compound is a versatile functional handle for creating a wide array of derivatives. Future research will focus on employing novel catalytic systems to achieve these transformations with greater efficiency, selectivity, and sustainability.
Heterogeneous and Reusable Catalysts: The development and use of solid-supported catalysts, such as metal-free porous organic polymers or nanocrystalline metal oxides (e.g., TiO2-SiO2, nanocrystalline MgO), will be a key area. powertechjournal.comrasayanjournal.co.inresearchgate.net These catalysts are easily separated from the reaction mixture and can be reused, making the process more cost-effective and environmentally friendly. For instance, they could be used to catalyze condensation reactions between the hydrazinyl group and various aldehydes or ketones. researchgate.net
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative, avoiding potential contamination of the final products with toxic heavy metals. rasayanjournal.co.in Organocatalysts can be designed to promote specific reactions on the pyrimidine scaffold with high selectivity.
Photocatalysis and Electrocatalysis: Visible-light photocatalysis and electrocatalysis represent cutting-edge, energy-efficient methods for activating molecules and driving chemical reactions under mild conditions. nih.gov These techniques could be explored for novel C-H functionalization or cross-coupling reactions on the phenyl or pyrimidine rings.
Flow Chemistry: Integrating novel catalysts into continuous flow reactor systems can enhance reaction efficiency, safety, and scalability. evitachem.com This approach allows for precise control over reaction parameters, leading to higher yields and purity of the derivatized products.
| Catalytic Method | Catalyst Example | Potential Derivatization Reaction | Advantages |
|---|---|---|---|
| Heterogeneous Catalysis | Nanocrystalline MgO, TiO2-SiO2 | Condensation with aldehydes/ketones to form hydrazones. | Reusable, easy to separate, environmentally friendly. powertechjournal.comresearchgate.net |
| Organocatalysis | Proline, Thiourea derivatives | Asymmetric synthesis of chiral derivatives. | Metal-free, low toxicity, high selectivity. rasayanjournal.co.in |
| Microwave-Assisted Catalysis | Palladium on charcoal (for cross-coupling) | Suzuki or Heck coupling on the phenyl ring. | Rapid reaction rates, high yields. researchgate.net |
| Biocatalysis | Hydrolases, Oxidoreductases | Selective modification of the pyrimidine core or substituents. | High specificity, mild reaction conditions, sustainable. powertechjournal.com |
Advanced In Silico Screening for Chemical Property Prediction
Computational chemistry and in silico screening are indispensable tools for accelerating chemical research by predicting molecular properties and guiding experimental work. researchgate.net Future efforts will leverage these methods to explore the vast chemical space accessible from this compound without the need for exhaustive synthesis and testing. unair.ac.id
Quantum Mechanics (QM) and DFT: Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. mdpi.com This allows for the prediction of reaction mechanisms and the rational design of new compounds with desired chemical characteristics.
Molecular Docking: For applications in materials science or medicinal chemistry, molecular docking simulations can predict how derivatives of the parent compound will bind to specific targets like proteins or receptors. nih.govresearchgate.net This is crucial for identifying promising candidates for further experimental validation.
ADMET Prediction: In silico tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are vital, particularly in drug discovery contexts. researchgate.nettandfonline.com These predictions help to prioritize derivatives with favorable pharmacokinetic and safety profiles early in the research process.
Machine Learning and AI: The application of artificial intelligence and machine learning models trained on large chemical datasets can predict a wide range of properties, from simple physical characteristics to complex chemical reactivity, with increasing accuracy. aaai.org These models can rapidly screen virtual libraries of thousands of potential derivatives.
| In Silico Technique | Predicted Properties | Application in Research |
|---|---|---|
| Molecular Docking | Binding affinity, interaction modes with targets. | Identifying potential biological targets or material interactions. nih.govresearchgate.net |
| DFT Calculations | Molecular geometry, electronic structure, reactivity indices. | Understanding chemical reactivity and guiding synthesis. mdpi.com |
| ADMET Prediction | Drug-likeness, toxicity, metabolic stability. | Prioritizing compounds with favorable safety and pharmacokinetic profiles. researchgate.nettandfonline.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation between chemical structure and a specific property. | Designing new derivatives with enhanced properties. |
High-Throughput Synthesis and Screening of Derivatives for Chemical Reactivity Profiling
To efficiently explore the chemical possibilities offered by the this compound scaffold, high-throughput synthesis (HTS) and screening methods will be essential. This paradigm shift from single-compound synthesis to parallel synthesis and automated testing can dramatically accelerate the pace of discovery.
Combinatorial Chemistry and Parallel Synthesis: Using automated liquid handlers and robotic platforms, large libraries of derivatives can be synthesized in parallel. By reacting the parent compound with a diverse set of building blocks (e.g., a collection of different aldehydes to form a hydrazone library), hundreds of unique compounds can be generated simultaneously.
Automated Reaction Screening: High-throughput screening can be used not only to assess the properties of the final products but also to optimize the reactions themselves. Miniaturized reaction arrays can be used to quickly test various catalysts, solvents, and conditions to find the optimal protocol for a desired transformation.
Reactivity Profiling: The synthesized libraries can be screened against panels of chemical reagents or under various conditions to systematically profile their chemical reactivity. This can help in identifying derivatives with unique stability, reactivity patterns, or catalytic activity.
Data Analysis and Management: High-throughput experiments generate vast amounts of data. Advanced data analysis platforms, potentially incorporating AI, are needed to process this information, identify trends, and guide the next round of synthesis and screening. chemrxiv.org This iterative cycle of design, synthesis, screening, and analysis is central to modern chemical discovery.
| Step | Description | Key Technologies |
|---|---|---|
| 1. Library Design | In silico design of a virtual library of derivatives based on desired properties. | Computational chemistry, cheminformatics. |
| 2. High-Throughput Synthesis | Automated, parallel synthesis of the designed library of compounds. | Robotic liquid handlers, parallel synthesizers, microfluidic reactors. |
| 3. High-Throughput Screening | Rapid screening of the library for specific chemical reactivity or properties. | Automated plate readers, mass spectrometry, chromatographic methods. |
| 4. Data Analysis | Processing large datasets to identify "hits" and structure-reactivity relationships. | Data analysis software, machine learning algorithms. chemrxiv.org |
Q & A
Q. What experimental frameworks validate the biological activity of this compound against conflicting in vitro vs. in vivo results?
- Methodological Answer : Conduct dose-response assays (IC₅₀/EC₅₀) across multiple cell lines and compare with in vivo pharmacokinetic profiles. For example, pyrimidine derivatives with poor oral bioavailability may require nanoformulation (e.g., liposomes) to reconcile in vitro potency with in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
